Compound Description: Tofacitinib is an orally available Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. [] It acts by inhibiting JAK1, JAK2, JAK3, and TYK2, thereby interfering with cytokine signaling implicated in inflammation and immune function. []
Relevance: While the specific structure of tofacitinib isn't provided in the documents, it serves as a starting point for developing selective JAK1 inhibitors. [] The research leading to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide might have drawn inspiration from tofacitinib's core structure and sought to modify it for improved selectivity towards JAK1, similar to the work on PF-04965842. []
Compound Description: PF-04965842 is a highly selective JAK1 inhibitor with nanomolar potency in human whole blood assays. [] Developed through modifications of tofacitinib's structure, specifically the 3-aminopiperidine linker, it demonstrated efficacy in a rat adjuvant-induced arthritis model. []
Relevance: PF-04965842 exemplifies the pursuit of selective JAK1 inhibitors, a category potentially shared with 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] The modifications made to tofacitinib leading to PF-04965842, particularly targeting the linker region, could suggest similar structure-activity relationship explorations were undertaken in the development of 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []
Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor. [] It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer (NSCLC) models. []
Relevance: AZD4205, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, targets JAK1, suggesting they might share a similar chemical scaffold or pharmacophoric elements. [] The high selectivity and potency of AZD4205 could serve as benchmarks for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide's development and optimization. []
Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing human epidermal receptor 2 (ErbB2). [] Its disposition and potential for drug interactions are influenced by efflux and uptake transporters, including P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). []
Relevance: Lapatinib's structure, containing a methylsulfonyl moiety, might indicate a structural similarity to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] While their primary targets differ (tyrosine kinase for lapatinib, potentially JAK1 for the other), the presence of similar functional groups could imply shared physicochemical properties or metabolic pathways. []
Osimertinib Mesylate
Compound Description: Osimertinib mesylate is an antineoplastic agent. [] It is used in conjunction with 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide, which acts as a potential genotoxic impurity. []
Relevance: The document highlighting osimertinib mesylate focuses on quantifying a specific genotoxic impurity related to it. [] While not directly structurally similar to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, the emphasis on impurity profiling could indicate a similar level of scrutiny applied during the development and analysis of 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []
Compound Description: This compound is identified as a potential genotoxic impurity in the antineoplastic agent, osimertinib mesylate. [] Its presence is carefully monitored and quantified using advanced analytical techniques. []
Relevance: While not structurally analogous to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide, its identification as a genotoxic impurity underscores the importance of impurity profiling in drug development, a process likely undertaken for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide as well. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR. [] As a pyrrolopyrimidine-based inhibitor, it exhibits potent activity against common EGFR mutations, including exon 19 deletions (Del), L858R, and double mutants T790M/L858R and T790M/Del. []
Relevance: Although PF-06747775 primarily targets EGFR mutations, its development through structure-based drug design, focusing on achieving selectivity and potency, aligns with the potential research goals for 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. [] The successful optimization of PF-06747775 for its specific target could provide valuable insights into structure-activity relationship trends applicable to other kinase inhibitors, potentially including 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide. []
Compound Description: Pazopanib is a potent, pan-VEGF receptor (VEGFR) inhibitor under clinical development for renal cell cancer and other solid tumors. [] It acts by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway, a key target in cancer therapy. []
Relevance: While Pazopanib targets VEGFR and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide potentially targets JAK1, their development highlights the exploration of kinase inhibitors as therapeutic agents. [] This shared focus on kinase inhibition suggests that the research leading to both compounds might have considered similar design strategies or explored related chemical space. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.